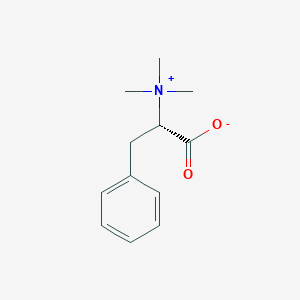

L-Phenylalanine betaine

Descripción general

Descripción

Synthesis Analysis

L-Phenylalanine derivatives, such as L-Phenylalanine cyclohexylamide, are highlighted for their role as chiral auxiliaries in the synthesis of optically pure α,α-disubstituted amino acids, showcasing a method to produce various phenylalanine derivatives efficiently (Obrecht et al., 1995). This process emphasizes the adaptability and significance of phenylalanine in synthesizing complex amino acid structures.

Molecular Structure Analysis

Geometric modelling and analysis of L-Phenylalanine using computational methods such as AM1, PM3, MNDO, DFT, and HF have provided detailed insights into its optimized structures, energies, and geometric parameters, highlighting the molecular intricacies of phenylalanine (Özgen & GÜRKAN AYDIN, 2023).

Chemical Reactions and Properties

The enzymatic conversion of phenylalanine analogues by phenylalanine ammonia-lyase illustrates the chemical reactivity and conversion capabilities of phenylalanine derivatives into cinnamate analogues, showcasing the enzyme's specificity and the structural requirements for substrate conversion (Hanson, Havir, & Ressler, 1979).

Physical Properties Analysis

The study of jet-cooled L-Phenylalanine via resonant two-photon ionization provides insights into its physical properties, including the impact of hydration on its structure and the specific intramolecular hydrogen bonding characteristics, highlighting the delicate balance of forces that define its physical state and interactions (Lee et al., 2002).

Chemical Properties Analysis

Intramolecular interactions within L-Phenylalanine, as revealed through inner shell chemical shift analyses, shed light on the functional group behaviors and electronic structures, offering a deeper understanding of how phenylalanine’s carboxylic acid, amino, and phenyl groups interact at the molecular level (Ganesan & Wang, 2009).

Aplicaciones Científicas De Investigación

Studying Human Haemoglobin Stability : It's used in research to study the stability of human haemoglobin, particularly in conditions like Haemoglobin Hammersmith (Dacie et al., 1967).

Metabolic Engineering for Plant Natural Products : L-Phenylalanine betaine plays a role in metabolic engineering efforts aimed at improving the production of aromatic amino acid-derived plant natural products (Maeda & Dudareva, 2012).

Potential Treatment for Phenylketonuria : This compound is being studied for its potential use in treating phenylketonuria, a common inherited defect in amino acid metabolism (Spronsen, 2010). It can block phenylalanine transport into brain tissue in patients with phenylketonuria, potentially improving brain function (Pietz et al., 1999).

Pharmaceuticals and Artificial Sweeteners Precursor : L-Phenylalanine betaine has applications as precursors for pharmaceuticals, artificial sweeteners, and is essential for cell growth (Bang et al., 2021).

Food and Medicinal Applications : It is an important amino acid used in both food and medicinal applications. The in vitro system developed in related studies can help identify key enzymes involved in its production (Ding et al., 2016).

Human Health and Nutritional Products : L-Phenylalanine is essential for human health and has applications in nutritional products (Liu et al., 2018).

Aromatic Amino Acid with Diverse Commercial Applications : Its diverse commercial applications include improvement in yield when synthesized from glucose in Escherichia coli (Báez-Viveros et al., 2004).

Central Role in Plant Reproduction and Growth : Phenylalanine plays a central role in channeling carbon from photosynthesis to the biosynthesis of phenylpropanoids, crucial for plant reproduction, growth, and defense against stresses (Pascual et al., 2016).

Protein Synthesis in Plants and Fungi : It is synthesized via the shikimic acid pathway and is essential for protein synthesis in plants and fungi (Hyun et al., 2011).

Building Block for Low-Calorie Sweetener Aspartame : L-phenylalanine is used as a building block for the low-calorie sweetener aspartame (Sprenger, 2007).

Improving Cognitive Functions in Phenylketonuria Patients : LNAAs supplementation, including L-Phenylalanine betaine, improves cognitive functions in adult PKU patients with poor metabolic control (Scala et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine betaine | |

CAS RN |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

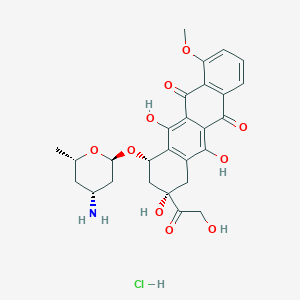

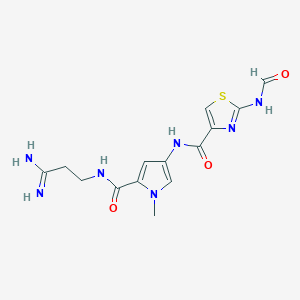

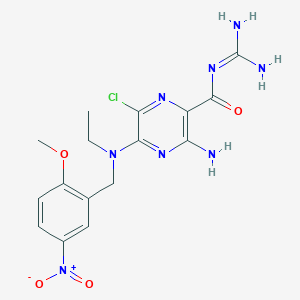

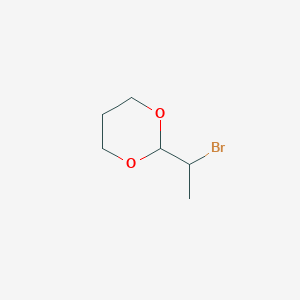

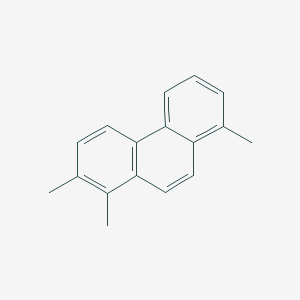

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)